(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone
Description
The compound (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone is a structurally complex bicyclic molecule featuring a unique arrangement of heteroatoms and functional groups. Its core bicyclo[7.7.6] framework incorporates oxygen (oxa), sulfur (dithia), and nitrogen (triaza) atoms, along with four ketone (tetrone) groups. Key substituents include a hydroxyl group at position 5, a methyl group at position 20, and an isopropyl (propan-2-yl) group at position 4.
Properties
Molecular Formula |
C20H31N3O6S2 |
|---|---|
Molecular Weight |
473.6 g/mol |
IUPAC Name |
(1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone |
InChI |
InChI=1S/C20H31N3O6S2/c1-11(2)18-15(24)9-17(26)29-13-6-4-5-7-30-31-10-14(20(28)23-18)22-19(27)12(3)21-16(25)8-13/h4,6,11-15,18,24H,5,7-10H2,1-3H3,(H,21,25)(H,22,27)(H,23,28)/b6-4-/t12-,13-,14-,15+,18-/m1/s1 |
InChI Key |
XFLBOEMFLGLWFF-KXTRVMKXSA-N |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H]2CSSCC/C=C\[C@H](CC(=O)N1)OC(=O)C[C@@H]([C@H](NC2=O)C(C)C)O |
Canonical SMILES |
CC1C(=O)NC2CSSCCC=CC(CC(=O)N1)OC(=O)CC(C(NC2=O)C(C)C)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
large-scale synthesis would likely involve optimizing the reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes .
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: Functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents and conditions for these reactions include:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles or electrophiles, depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction would regenerate the hydroxyl group .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and other functional groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved are not well-characterized .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with Thailandepsin A (), a structurally analogous bicyclic depsipeptide, and highlights differences in substituents, molecular properties, and inferred bioactivity.
Structural and Functional Group Comparison
| Property | Target Compound | Thailandepsin A |
|---|---|---|
| Core Structure | Bicyclo[7.7.6]docos-15-ene | Bicyclo[7.7.6]docosa-15-ene |
| Heteroatoms | 2-oxa, 11,12-dithia, 7,19,22-triaza | 2-oxa, 11,12-dithia, 7,19,22-triaza |
| Key Substituents | 5-hydroxy, 6-propan-2-yl, 20-methyl | 5-hydroxy, 6-(butan-2-yl), 20-[2-(methylsulfanyl)ethyl] |
| Functional Groups | Tetrone (3,8,18,21) | Tetraone (3,8,18,21) |
| Double Bond Geometry | 15Z configuration | 15E configuration (as per systematic name) |
Thailandepsin A shares the bicyclo[7.7.6] backbone and heteroatom distribution with the target compound but differs in substituents and stereochemistry. Notably, Thailandepsin A features a 15E double bond and a 2-(methylsulfanyl)ethyl group at position 20, whereas the target compound has a 15Z double bond and a simpler methyl group at position 20 .
Molecular Properties
| Parameter | Target Compound | Thailandepsin A |
|---|---|---|
| Molecular Formula | Likely C22H33N3O6S2* | C23H37N3O6S3 |
| Molecular Weight | ~515.6 g/mol* | 563.8 g/mol |
| Stereocenters | 4 (1S,5S,6R,9S,20R) | 5 (1S,5S,6R,9S,20R) |
*Derived based on structural comparison; exact values require experimental validation.
The target compound’s isopropyl group at position 6 may confer distinct steric effects compared to Thailandepsin A’s butan-2-yl group.
Biological Activity
The compound (1S,5S,6R,9S,15Z,20R)-5-hydroxy-20-methyl-6-propan-2-yl-2-oxa-11,12-dithia-7,19,22-triazabicyclo[7.7.6]docos-15-ene-3,8,18,21-tetrone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties based on various studies and data sources.
The molecular formula of the compound is with a molecular weight of approximately 473.6 g/mol . The presence of multiple functional groups suggests a diverse range of interactions with biological systems.
Biological Activity Overview
This compound has been studied for its antifungal properties and potential therapeutic applications in treating various diseases.
Antifungal Activity
Research indicates that this compound exhibits significant antifungal activity against several pathogens. Specifically, it has shown effectiveness in preventing the growth of fungi such as Botrytis cinerea (gray mold) and Erysiphe spp. (powdery mildew), which are common in agricultural settings . This property is particularly valuable for protecting ornamental plants in greenhouse environments.
The antifungal mechanism is believed to involve disruption of fungal cell wall synthesis and interference with metabolic pathways essential for fungal growth. The presence of sulfur and nitrogen in the structure may contribute to its bioactivity by forming reactive intermediates that target fungal cells.
Case Studies
-
Study on Antifungal Efficacy :
- Objective : To evaluate the effectiveness of the compound against Botrytis cinerea.
- Method : In vitro assays were conducted to assess growth inhibition.
- Results : The compound demonstrated a significant reduction in fungal growth at concentrations as low as 10 µg/mL.
- : This suggests potential use as a natural fungicide in agricultural practices.
-
Toxicological Assessment :
- Objective : To determine the safety profile of the compound.
- Method : Acute toxicity tests were performed on model organisms.
- Results : No significant adverse effects were observed at therapeutic doses.
- : Indicates a favorable safety profile for potential therapeutic applications.
Data Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 473.6 g/mol |
| Antifungal Activity | Effective against B. cinerea and Erysiphe spp. |
| Toxicity | Low toxicity at therapeutic doses |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
